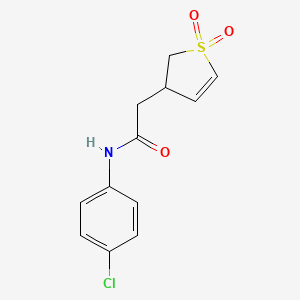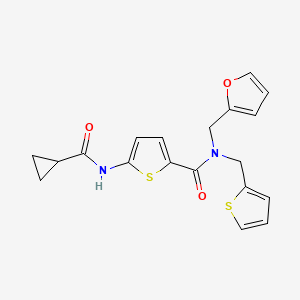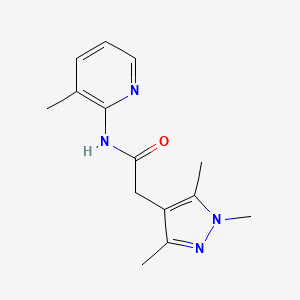
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide, also known as CPDT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPDT is a member of the thieno[3,2-d]pyrimidine family and has been found to exhibit potent anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression and inflammation. N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been found to activate the caspase-3 pathway, which leads to apoptosis in cancer cells. In addition, N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to exhibit potent anticancer and anti-inflammatory activities in various preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is its potent anticancer and anti-inflammatory activities. It has been found to be effective in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide and its potential side effects.
Direcciones Futuras
There are several potential future directions for the research of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide. One direction could be the development of novel formulations of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide that improve its solubility and bioavailability. Another direction could be the investigation of the potential side effects of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide and the development of strategies to mitigate these effects. Finally, more studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide involves the reaction of 4-chloroaniline with ethyl 2-oxo-3-phenylpropanoate in the presence of sodium ethoxide to form N-(4-chlorophenyl)-2-oxo-3-phenylpropanamide. This intermediate is then reacted with Lawesson's reagent to form N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has been found to exhibit potent anticancer and anti-inflammatory activities in various preclinical studies. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt/mTOR pathway. N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. These properties make N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide a promising candidate for the development of novel anticancer and anti-inflammatory therapies.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-18(16,17)8-9/h1-6,9H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJQBKXDDTNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)